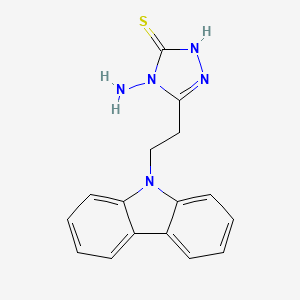

4-Amino-5-(2-carbazol-9-ylethyl)-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-5-(2-carbazol-9-ylethyl)-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as CA-4 or combretastatin A-4 and is a member of the combretastatin family of compounds. CA-4 is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for the development of anticancer drugs.

Scientific Research Applications

Electropolymerization

Carbazole-based compounds, including the one , are attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Biosensors

Polycarbazole and its derivatives, which include the compound , have been presented for a variety of applications, including biosensors . Their versatility in functionalization and good chemical and environmental stability make them ideal for this application .

Corrosion Inhibition

The compound has been used in corrosion inhibition . Its good chemical and environmental stability make it a good candidate for this application .

Photovoltaics

The compound has been used in photovoltaics . Its excellent charge transport ability and photoconductivity make it suitable for this application .

Electroluminescent Devices

The compound has potential industrial applications in electroluminescent applications . Its good environmental stability and photoconductivity are beneficial for this application .

Field-Effect Transistors

The compound has been used in field-effect transistors . Its good hole-transport ability makes it suitable for this application .

Organic Light-Emitting Diodes (OLEDs)

The compound is studied for its potential use in OLEDs due to its structure. The molecule possesses a carbazole unit, known as a hole-transporting moiety, and an acrylate group, which can readily undergo polymerization.

Photocatalyst

This highly stable, versatile organic photocatalyst has an excellent redox window allowing for a broad range of applications . It can also be used in the manufacturing of OLEDs .

Mechanism of Action

Target of Action

Carbazole-based compounds, which this compound is a part of, are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability .

Mode of Action

Carbazole-based compounds are known to exhibit important photochemical and thermal stability and good hole-transport ability . These properties suggest that this compound may interact with its targets by facilitating charge transport.

Biochemical Pathways

Carbazole-based compounds are known to be suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . This suggests that the compound may affect multiple biochemical pathways related to these applications.

Result of Action

Given the known properties of carbazole-based compounds, it can be inferred that this compound may have potential applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Action Environment

Carbazole-based compounds are known for their good environmental stability , suggesting that this compound may also exhibit stability under various environmental conditions.

properties

IUPAC Name |

4-amino-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5S/c17-21-15(18-19-16(21)22)9-10-20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8H,9-10,17H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSNNCFMXKAAPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NNC(=S)N4N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2514890.png)

![N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B2514900.png)

![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2514908.png)